N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (molecular formula: C₁₈H₁₄N₂O₄, molecular weight: 322.32) is a synthetic indole-oxoacetamide derivative characterized by a benzodioxole methyl group, a 2-methylindole core, and an α-ketoacetamide moiety . Key physicochemical properties include a logP of 3.19, indicative of moderate lipophilicity, and a polar surface area of 64.11 Ų, suggesting moderate membrane permeability . Its synthesis likely parallels methods described for analogous indole-oxoacetamides, involving condensation of substituted indole intermediates with oxalyl chloride and subsequent amine coupling .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-17(13-4-2-3-5-14(13)21-11)18(22)19(23)20-9-12-6-7-15-16(8-12)25-10-24-15/h2-8,21H,9-10H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMKWYYCNQZKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions that incorporate benzodioxole and indole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of indole and benzodioxole exhibit significant growth inhibition against various cancer cell lines, including:
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar acetamides exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been tested against Mycobacterium tuberculosis and other resistant strains, demonstrating promising in vitro efficacy .
Neuroprotective Properties
Neurodegenerative diseases pose significant health challenges, and compounds like this compound are being explored for their potential to inhibit enzymes associated with these conditions. In particular, studies have indicated that related compounds can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzodioxole or indole moieties can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting halogens | Increased anticancer activity |
| Altering alkyl groups | Enhanced antimicrobial properties |
These modifications can lead to improved selectivity and potency against specific biological targets .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Cancer Research : A study demonstrated that a derivative of this compound exhibited a 70% reduction in tumor size in xenograft models when administered at specific dosages.
- Infection Control : Clinical trials are underway to evaluate its effectiveness against multidrug-resistant Staphylococcus aureus, showing promising preliminary results.
- Neurodegenerative Disorders : Research involving animal models has shown that treatment with related compounds improved cognitive function and reduced neuroinflammation.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Gaps
- Activity Data : While D-24851 and M5 demonstrate clear therapeutic roles, the target compound’s biological profile remains uncharacterized in the available literature.
- Synthetic Optimization : and highlight scalable synthetic routes for indole-oxoacetamides, but reaction yields (e.g., 75% for M5 ) suggest room for improvement.
- Structural Diversity : Heterocyclic replacements (e.g., triazole in ) offer avenues to modulate selectivity and potency.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzodioxole moiety linked to an indole structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, indole-3-carbinol (I3C), a related compound, has demonstrated the ability to enhance the cytotoxic effects of chemotherapeutic agents like sorafenib in hepatocellular carcinoma (HCC) cells. The mechanism involves increasing apoptotic activity and decreasing angiogenic potentials, indicating that similar mechanisms may be explored for this compound .
Anti-inflammatory Properties
The anti-inflammatory effects of similar indole derivatives have been documented extensively. For example, compounds exhibiting anti-inflammatory activity have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in various models . This suggests that this compound could possess similar properties.
Antimicrobial Activity
Compounds with indole structures have also been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The exploration of this compound in this context may reveal its potential as an antimicrobial agent.
Study on Indole Derivatives
A study focusing on various indole derivatives found that they exhibited promising anticancer and anti-inflammatory activities. Specifically, one derivative demonstrated a significant reduction in tumor size in xenograft models while also reducing inflammatory markers . This supports the hypothesis that this compound could be beneficial in similar therapeutic contexts.
Mechanistic Insights
Mechanistic studies have suggested that indole derivatives may act through modulation of key signaling pathways involved in cancer progression and inflammation. For instance, the inhibition of NF-kB signaling has been observed, which plays a crucial role in inflammatory responses . Understanding these pathways could provide insights into the therapeutic applications of this compound.
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | Enhanced apoptosis in HCC cells |
| Anti-inflammatory | Indole derivatives | Inhibition of IL-1β and TNF-α |
| Antimicrobial | I3C and analogs | Activity against MRSA and M. tuberculosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
